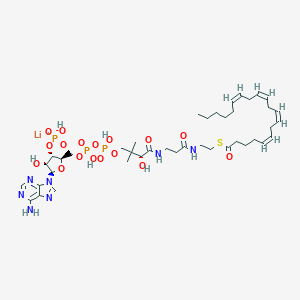Arachidonoyl CoA lithium salt

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Substrate for Enzymes:
- Arachidonoyl CoA lithium salt acts as a substrate for various enzymes, meaning it donates a specific chemical group to them during a reaction.
- One example is lysophosphatidylcholine acyltransferase 3 (LPCAT3) which is involved in the production of important phospholipids in cells .
- Another example is glycine N-acyltransferase-like 2 (GLYATL2) which plays a role in protein modifications .
Studying Lipid Metabolism:
- As Arachidonoyl CoA is a fatty acyl molecule, researchers can utilize it to investigate pathways involved in lipid (fat) metabolism within cells.
- By studying its interactions with enzymes and cellular processes, scientists can gain insights into how the body utilizes and regulates fatty acids like arachidonic acid .
Neuroscience Research:
- Studies suggest that the synthesis of Arachidonoyl CoA may vary in different brain regions .
- Researchers might use Arachidonoyl CoA lithium salt to investigate its role in specific brain functions or neurological disorders, although more research is needed in this area.
Important Note:
Arachidonoyl CoA lithium salt is a derivative of arachidonic acid, specifically a coenzyme A thioester. Its chemical formula is C₄₁H₆₅LiN₇O₁₇P₃S, and it is notable for being a charged, membrane-impermeant analog of arachidonic acid. This compound serves as a substrate in various enzymatic reactions, particularly those involving acylation processes in biological systems. The lithium salt form enhances its solubility and stability in aqueous environments, making it suitable for laboratory applications and research.
- Acylation Reactions: It acts as a substrate for enzymes such as lysophosphatidylcholine acyltransferase 3, facilitating the incorporation of arachidonoyl groups into phospholipids .
- N-acylation of Amino Acids: This compound is utilized in the long-chain N-acylation of glycines by enzymes like GLYATL2, which plays a role in the metabolism of fatty acids .
- Conversion to Arachidonic Acid: Under specific conditions, arachidonoyl CoA can be hydrolyzed to release free arachidonic acid, which is a precursor for various eicosanoids involved in inflammatory responses .
The biological activity of arachidonoyl CoA lithium salt is primarily linked to its role in lipid metabolism and signaling pathways:
- Inflammatory Response: Arachidonic acid derivatives are crucial mediators in inflammation; thus, the availability of arachidonoyl CoA influences the synthesis of prostaglandins and leukotrienes .
- Cell Signaling: The compound is involved in cellular signaling mechanisms that regulate various physiological processes, including cell growth and differentiation .
The synthesis of arachidonoyl CoA lithium salt typically involves the following steps:
- Formation of Arachidonoyl CoA: Arachidonic acid is activated by coenzyme A through the action of acyl-CoA synthetase.
- Lithium Salting: The resulting arachidonoyl CoA is then treated with lithium salts to form the lithium salt variant, enhancing its solubility and stability.
- Purification: The product can be purified using chromatographic techniques to ensure high purity levels suitable for research applications .
Arachidonoyl CoA lithium salt has several applications in biochemical research:
- Substrate for Enzymatic Studies: It is widely used as a substrate in studies involving acyltransferases and other lipid-modifying enzymes.
- Model Compound: Due to its membrane-impermeant nature, it serves as a model compound for studying lipid metabolism without interference from cellular uptake mechanisms.
- Research on Inflammation: It aids in understanding the biochemical pathways involved in inflammation and related diseases by providing insights into arachidonic acid metabolism .
Interaction studies involving arachidonoyl CoA lithium salt focus on its role as a substrate for various enzymes. These studies help elucidate:
- Enzyme Specificity: Identifying which enzymes preferentially utilize arachidonoyl CoA can provide insights into metabolic pathways.
- Inhibitory Effects: Research has shown that certain inhibitors can affect the activity of enzymes that use this compound, allowing for better understanding of regulatory mechanisms in lipid metabolism .
Several compounds share structural or functional similarities with arachidonoyl CoA lithium salt. Below is a comparison highlighting its uniqueness:
| Compound | Structure/Function | Unique Features |
|---|---|---|
| Arachidonic Acid | Precursor to eicosanoids | Membrane-permeable; directly involved in signaling |
| Palmitoyl Coenzyme A | Shorter fatty acid chain | Less complex interactions; primarily involved in energy metabolism |
| Oleoyl Coenzyme A | Monounsaturated fatty acid | Different saturation state affects biological activity |
| Docosahexaenoic Acid | Omega-3 fatty acid | Longer chain; distinct roles in brain health and function |
Arachidonoyl CoA lithium salt stands out due to its charged nature and membrane-impermeant characteristics, making it particularly useful for studying lipid metabolism without direct cellular uptake interference .








